4-(4-phenylmethoxyphenoxy)butanoic Acid
Overview
Description
4-(4-phenylmethoxyphenoxy)butanoic Acid is an organic compound with the molecular formula C17H18O4. This compound is characterized by the presence of a butanoic acid moiety attached to a phenylmethoxyphenoxy group. It is a versatile chemical used in various scientific research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenylmethoxyphenoxy)butanoic Acid typically involves the reaction of 4-phenylmethoxyphenol with butyric acid derivatives under specific conditions. One common method is the esterification reaction, where the phenol reacts with butyric acid in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenylmethoxyphenoxy)butanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-phenylmethoxyphenoxy)butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-phenylmethoxyphenoxy)butanoic Acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved include binding to active sites and altering the conformation of target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic Acid: Similar in structure but with a methoxy group instead of a phenylmethoxy group.
4-Phenylbutanoic Acid: Lacks the phenoxy group, making it less complex.
4-(4-Hydroxyphenyl)butanoic Acid: Contains a hydroxy group instead of a phenylmethoxy group.
Uniqueness
4-(4-phenylmethoxyphenoxy)butanoic Acid is unique due to its phenylmethoxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenoxy)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c18-17(19)7-4-12-20-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEGGFMXLMBMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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